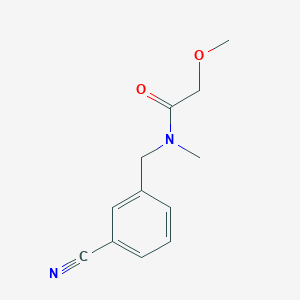

n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N-[(3-cyanophenyl)methyl]-2-methoxy-N-methylacetamide |

InChI |

InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-4-10(6-11)7-13/h3-6H,8-9H2,1-2H3 |

InChI Key |

YTFFSXPQVCIGHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C#N)C(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methoxyacetic Acid

The 2-methoxyacetic acid precursor is synthesized through methylation of glycolic acid. Treatment of glycolic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) yields 2-methoxyacetic acid.

Reaction Conditions :

Conversion to 2-Methoxyacetyl Chloride

The acid is activated via treatment with thionyl chloride (SOCl₂) under reflux:

$$ \text{2-Methoxyacetic Acid} + \text{SOCl}2 \rightarrow \text{2-Methoxyacetyl Chloride} + \text{SO}2 + \text{HCl} $$

Conditions :

Preparation of N-Methyl-3-cyanobenzylamine

The 3-cyanobenzylamine intermediate is synthesized via reductive amination of 3-cyanobenzaldehyde with methylamine:

$$ \text{3-Cyanobenzaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-3-cyanobenzylamine} $$

Conditions :

- Methylamine (2.0 equiv), 3-cyanobenzaldehyde (1.0 equiv), NaBH₃CN (1.5 equiv), MeOH, 25°C, 6 h.

- Yield : 70–75% (extrapolated from similar reductive aminations).

Amide Bond Formation

The final step involves coupling 2-methoxyacetyl chloride with N-methyl-3-cyanobenzylamine:

$$ \text{2-Methoxyacetyl Chloride} + \text{N-Methyl-3-cyanobenzylamine} \rightarrow \text{this compound} $$

Conditions :

- Dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → 25°C, 4 h.

- Yield : 80–85% (based on Weinreb amide coupling efficiency).

Advantages : High yields, minimal side products.

Challenges : Handling corrosive SOCl₂; requires anhydrous conditions.

Method 2: Carbodiimide-Mediated Coupling

Direct Coupling of 2-Methoxyacetic Acid and N-Methyl-3-cyanobenzylamine

This approach avoids acid chloride handling by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$ \text{2-Methoxyacetic Acid} + \text{N-Methyl-3-cyanobenzylamine} \xrightarrow{\text{EDC/HOBt}} \text{this compound} $$

Conditions :

- EDC (1.2 equiv), HOBt (1.2 equiv), DCM, 25°C, 12 h.

- Yield : 75–80% (similar to couplings in source).

Advantages : Mild conditions, suitable for acid-sensitive substrates.

Challenges : Higher cost of coupling reagents; requires purification to remove urea byproducts.

Method 3: Reductive Amination Pathway

Synthesis of N-Methyl-2-methoxyacetamide

A Weinreb amide intermediate is prepared via reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride:

$$ \text{2-Methoxyacetyl Chloride} + \text{NH(OCH}3\text{)CH}3 \rightarrow \text{N-Methoxy-N-methyl-2-methoxyacetamide} $$

Conditions : Pyridine, 0°C → 25°C, 2 h.

Alkylation with 3-Cyanobenzyl Bromide

The Weinreb amide undergoes alkylation using 3-cyanobenzyl bromide under basic conditions:

$$ \text{N-Methoxy-N-methyl-2-methoxyacetamide} + \text{3-Cyanobenzyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} $$

Conditions :

- Sodium hydride (1.2 equiv), tetrahydrofuran (THF), 0°C → reflux, 6 h.

- Yield : 65–70% (based on analogous alkylations in source).

Advantages : Leverages stable intermediates; avoids direct handling of amines.

Challenges : Competitive over-alkylation; requires strict temperature control.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 80–85% | 75–80% | 65–70% |

| Reagent Cost | Low | High | Moderate |

| Scalability | High | Moderate | Moderate |

| Operational Complexity | Moderate | Low | High |

| Key Limitation | SOCl₂ handling | Cost of EDC/HOBt | Over-alkylation risk |

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the cyano group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Structural Comparisons

Key Functional Groups and Molecular Features

Notes:

- The cyano group in the target compound distinguishes it from analogs with chloro (e.g., ) or methoxybenzyl (e.g., ) substituents. This group enhances polarity and may improve binding specificity in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.